physicochemical properties of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide
physicochemical properties of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide
Executive Summary
The trajectory of a potential drug candidate from initial discovery to clinical application is profoundly influenced by its fundamental physicochemical properties.[1][2] These characteristics—spanning solubility, lipophilicity, and stability—govern a molecule's behavior within biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This guide provides a comprehensive technical framework for the characterization of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide, a sulfonamide derivative. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established analytical chemistry principles and data from analogous structures, presents a robust roadmap for its complete physicochemical evaluation.[4] We will detail validated experimental protocols, explain the causal reasoning behind methodological choices, and contextualize the importance of each parameter within the drug development lifecycle.
Introduction: The Critical Role of Physicochemical Profiling
N-(4-amino-2,6-dichlorophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a scaffold present in numerous therapeutic agents. The process of drug discovery is fraught with challenges, and a significant portion of candidate attrition can be attributed to suboptimal physicochemical properties.[5] A thorough and early-stage investigation into these properties is not merely a data-gathering exercise; it is a primary and essential step for quality control and risk mitigation in pharmaceutical development.[6] Understanding a molecule's intrinsic characteristics allows researchers to predict its pharmacokinetic behavior, design appropriate formulations, and ultimately, enhance the probability of clinical success.[2][7]
This guide serves as a self-validating system for researchers, providing the necessary protocols and theoretical grounding to perform a comprehensive characterization of the title compound.
Core Physicochemical & Structural Data
A foundational step in any characterization is the compilation of basic molecular and predicted physical properties. This data provides the initial parameters for experimental design.
| Property | Value / Identifier | Source |
| IUPAC Name | N-(4-amino-2,6-dichlorophenyl)methanesulfonamide | - |
| CAS Number | 926265-82-9 | [8] |
| Molecular Formula | C₇H₈Cl₂N₂O₂S | [4] |
| Molecular Weight | 255.12 g/mol | - |
| Monoisotopic Mass | 253.96835 Da | [4] |
| Predicted XlogP | 1.5 | [4] |
| SMILES | CS(=O)(=O)NC1=C(C=C(C=C1Cl)N)Cl | [4] |
| InChIKey | KWRHELJYMHGKNS-UHFFFAOYSA-N | [4] |
Aqueous Solubility: A Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[1] Poor solubility can lead to low and variable bioavailability, posing a significant hurdle for oral drug development.
Rationale for Method Selection
The thermodynamic equilibrium solubility assay is the gold standard for determining a compound's intrinsic solubility. This method measures the concentration of a compound in a saturated solution after a prolonged incubation period, ensuring a true equilibrium is reached. High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants.
Experimental Protocol: Thermodynamic Equilibrium Solubility
-
Preparation of Solutions: Prepare a series of buffers (e.g., pH 5.0, 7.4, and 9.0) to assess solubility across a physiologically relevant pH range.
-
Sample Preparation: Add an excess amount of solid N-(4-amino-2,6-dichlorophenyl)methanesulfonamide to a glass vial containing a known volume of each buffer. The visible presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials securely and agitate them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.[9]
-
Phase Separation & Sampling: Cease agitation and allow the vials to stand, permitting the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any microscopic particulate matter.
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations in the same buffer.
-
Analyze the filtered sample and standards using a validated reverse-phase HPLC method with UV detection.
-
Determine the concentration of the dissolved compound in the sample by interpolating its peak area against the calibration curve. This value represents the thermodynamic solubility.
-
Workflow Visualization
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Lipophilicity: Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.[1] It is commonly expressed as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH. While high lipophilicity can improve membrane permeability, it can also lead to increased metabolic clearance and off-target toxicity.
Rationale for Method Selection
The "shake-flask" method is the traditional and most reliable technique for determining the LogP/LogD value. It involves directly measuring the concentration of the analyte in both the aqueous and octanol phases after they have reached equilibrium. This direct measurement provides an unambiguous assessment of partitioning behavior.
Experimental Protocol: Shake-Flask LogD Determination
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.
-
Compound Addition: Prepare a stock solution of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide in the aqueous buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning, then allow the phases to separate completely via centrifugation.
-
Sampling: Carefully collect an aliquot from both the upper octanol phase and the lower aqueous phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Workflow Visualization
Caption: Shake-Flask Method for LogD Determination.
Spectroscopic Structural Elucidation
Spectroscopic analysis is fundamental to confirming the chemical identity and structure of an active pharmaceutical ingredient (API).[6][10] A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete and unambiguous structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For N-(4-amino-2,6-dichlorophenyl)methanesulfonamide, specific signals are expected.
-
¹H NMR: Expected signals would include a singlet for the methyl (CH₃) group protons, distinct signals for the aromatic protons on the dichlorophenyl ring, a signal for the amine (NH₂) protons, and a signal for the sulfonamide (NH) proton. The exact chemical shifts will depend on the deuterated solvent used (e.g., DMSO-d₆).
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, and the different carbons of the aromatic ring, with their chemical shifts influenced by the attached chloro, amino, and sulfonamide groups.
Generalized Protocol:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if required.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
-
Expected Key Vibrations:
-
N-H stretching: Two bands in the 3300-3500 cm⁻¹ region for the primary amine (NH₂). A single band in the 3200-3400 cm⁻¹ region for the sulfonamide N-H.
-
S=O stretching: Two strong absorption bands characteristic of the sulfonyl group (SO₂), typically found around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
Generalized Protocol:
-
Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.[13]
-
Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺.
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which is a definitive signature for a dichloro-substituted compound.
-
Predicted m/z: For the monoisotopic mass of 253.968 Da, the protonated ion [M+H]⁺ would be expected at approximately m/z 254.976.[4]
Generalized Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and its isotopic distribution.
Conclusion
The systematic characterization of N-(4-amino-2,6-dichlorophenyl)methanesulfonamide through the methodologies outlined in this guide is an indispensable step in evaluating its potential as a drug development candidate. By employing these self-validating protocols, researchers can generate a robust and reliable physicochemical profile. This data package, encompassing solubility, lipophilicity, and definitive structural confirmation, provides the critical foundation for subsequent pre-formulation, pharmacokinetic, and toxicological studies, ensuring that decisions in the drug development process are guided by comprehensive and accurate scientific evidence.
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